Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)-
Overview
Description
Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethyl-4,5-dihydro-5-oxazole with phenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the phenolic hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction may produce more saturated oxazole compounds.
Scientific Research Applications
Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex oxazole derivatives.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3-(2-methyl-4,5-dihydro-5-oxazolyl)-
- Phenol, 3-(2-propyl-4,5-dihydro-5-oxazolyl)-
- Phenol, 3-(2-butyl-4,5-dihydro-5-oxazolyl)-
Uniqueness
Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- is unique due to its specific ethyl substitution on the oxazole ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its interaction with certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
3-(2-ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-11-12-7-10(14-11)8-4-3-5-9(13)6-8/h3-6,10,13H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYCDOWCYNWJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCC(O1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552420 | |
Record name | 3-(2-Ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110193-51-6 | |
Record name | 3-(2-Ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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